molecular formula C7H11N3S2 B1400082 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 1467128-54-6

5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1400082
CAS No.: 1467128-54-6
M. Wt: 201.3 g/mol
InChI Key: IAGNYMJXYAERDJ-UHFFFAOYSA-N
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Description

5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C7H11N3S2 and a molecular weight of 201.31 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of cyclobutylmethyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazol-2-amine
  • 5-[(Cyclopentylmethyl)thio]-1,3,4-thiadiazol-2-amine
  • 5-[(Cyclohexylmethyl)thio]-1,3,4-thiadiazol-2-amine

Uniqueness

5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its specific cyclobutylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications .

Properties

IUPAC Name

5-(cyclobutylmethylsulfanyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S2/c8-6-9-10-7(12-6)11-4-5-2-1-3-5/h5H,1-4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGNYMJXYAERDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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